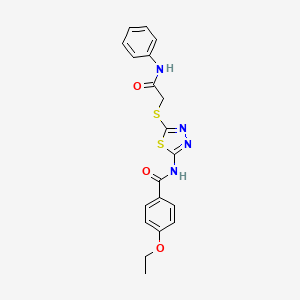

4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Beschreibung

The compound 4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with an ethoxy group at the para position and a thioether-linked ethyl chain terminating in a phenylamino oxo moiety. This structure combines features known to enhance biological activity, including:

- 1,3,4-Thiadiazole ring: A heterocyclic scaffold associated with antimicrobial, anticancer, and antifungal properties .

- Benzamide moiety: Enhances binding to biological targets such as enzymes or receptors .

- Phenylamino oxo group: May participate in hydrogen bonding or π-π interactions with target proteins .

Eigenschaften

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S2/c1-2-26-15-10-8-13(9-11-15)17(25)21-18-22-23-19(28-18)27-12-16(24)20-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXYDVMWNZNPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by the reaction of aniline derivatives with acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, halogens, and sulfuric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is in the field of medicinal chemistry . Research indicates that this compound may serve as a potential anti-tubercular agent . Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at combating tuberculosis.

Biological Studies

In biological studies, this compound has been utilized to explore its interactions with various enzymes and receptors. This research contributes to the understanding of its potential therapeutic effects and mechanisms of action. For instance, studies have shown that thiadiazole derivatives can exhibit significant cytotoxic effects against cancer cell lines, indicating potential anticancer properties.

Case Study: Anticancer Activity

Recent investigations into the anticancer activity of thiadiazole derivatives revealed that compounds similar to 4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide demonstrated notable cytotoxicity against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (mmol L–1) |

|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 |

| 4y | A549 | 0.034 ± 0.008 |

| Cisplatin | MCF-7 | Reference Value |

The mechanism of action involves inhibition of aromatase activity and induction of apoptosis in cancer cells, providing insights into how this compound may be utilized in cancer therapies.

Industrial Applications

Beyond medicinal uses, 4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide's reactivity makes it valuable in the synthesis of other complex molecules for industrial processes. This includes applications in pharmaceuticals and agrochemicals where its unique properties can facilitate the development of new products.

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

a) N-(5-(2-Cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide (Compound 3 from )

- Structure: Features a cyanoacetamido group instead of the phenylamino oxo-thioethyl chain.

- Activity : Demonstrates pro-apoptotic effects and induces cell cycle arrest in cancer cells .

- Key Difference: The cyano group may enhance electrophilicity, enabling covalent interactions with cellular targets, whereas the phenylamino oxo group in the target compound likely engages in non-covalent interactions .

b) 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide ()

- Structure : Contains a trichloroethyl group and dichlorobenzamide.

- Activity: Not explicitly stated, but chlorine substituents typically enhance metabolic stability and hydrophobic interactions .

c) 4-Nitro-N-(5-((2-oxo-2-(1,3-thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide ()

- Structure : Substituted with a nitro group and thiazole ring.

d) Oxadiazole-Thiadiazole Hybrids ()

- Structure: Combines thiadiazole with oxadiazole rings and cyclohexylamino groups.

Physicochemical Properties

- Solubility: Thiadiazole derivatives generally exhibit moderate aqueous solubility, which may be improved by the polar phenylamino oxo group .

Biologische Aktivität

The compound 4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide belongs to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and comparative efficacy against various cell lines.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure incorporates a thiadiazole ring, which is known for its role in enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study evaluating several 1,3,4-thiadiazole derivatives found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound 4y , a derivative closely related to our compound of interest, demonstrated an IC50 value of 0.034 ± 0.008 mmol L–1 against A549 cells and 0.084 ± 0.020 mmol L–1 against MCF-7 cells, indicating potent anticancer activity compared to standard treatments like cisplatin .

| Compound | Cell Line | IC50 (mmol L–1) |

|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 |

| 4y | A549 | 0.034 ± 0.008 |

| Cisplatin | MCF-7 | Reference Value |

The proposed mechanisms for the anticancer activity of thiadiazole derivatives include:

- Inhibition of Aromatase Activity : Some derivatives have shown aromatase inhibitory activity, which is crucial in estrogen-dependent cancers like breast cancer. For example, compound 4y exhibited an IC50 value of 0.062 ± 0.004 mmol L–1 in inhibiting aromatase in MCF-7 cells .

- Induction of Apoptosis : Thiadiazole derivatives may induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.

Comparative Studies

A comprehensive review of literature indicates that while several thiadiazole derivatives exhibit promising biological activities, the specific compound 4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has not been extensively studied in isolation. However, its structural similarity to other active compounds suggests potential efficacy.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

- Synthesis and Evaluation : A study synthesized various N-(5-substituted-1,3,4-thiadiazol-2-yl)-acetamide derivatives and assessed their anticancer activities against MCF-7 and A549 cell lines . The findings indicated significant cytotoxicity for certain compounds.

- Structural Analysis : The structural elucidation techniques employed included IR spectroscopy and NMR analysis to confirm the presence and arrangement of functional groups that contribute to biological activity .

Q & A

Q. What are the optimal synthetic routes for 4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole core. Key steps include:

- Thiadiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic or basic conditions (e.g., using anhydrous potassium carbonate in dry acetone) .

- Amide coupling : Introducing the benzamide moiety via reaction with 4-ethoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Thioether linkage : Incorporating the 2-oxo-2-(phenylamino)ethyl thio group through nucleophilic substitution, requiring reflux conditions and solvent optimization (e.g., DMF or dichloromethane) .

Critical parameters : Temperature (60–80°C), pH control, and inert atmospheres to prevent oxidation. Purification via recrystallization (ethanol/water) or column chromatography is recommended .

Q. What analytical techniques are essential for characterizing this compound?

- Structural confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy, phenylamino groups) and amide linkages. IR spectroscopy identifies functional groups (C=O at ~1650–1700 cm⁻¹, S–C=S at ~650 cm⁻¹) .

- Purity assessment : HPLC or TLC (silica gel, ethyl acetate/hexane eluent) with UV detection .

- Crystallography : Single-crystal X-ray diffraction resolves 3D conformation and hydrogen-bonding patterns (e.g., centrosymmetrical dimers via N–H⋯N interactions) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

Substituents on the benzamide (e.g., ethoxy vs. methoxy) and thiadiazole (e.g., phenylamino vs. thiazolylamino) significantly alter bioactivity:

- Anticancer activity : Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance cytotoxicity by improving DNA intercalation or enzyme inhibition .

- Antimicrobial potency : Bulky substituents (e.g., methoxyphenyl) increase membrane permeability, as seen in analogues with MIC values <10 µM against S. aureus .

Methodological approach :

Synthesize derivatives with systematic substituent changes.

Test activity against cancer cell lines (e.g., NCI-60 panel) or microbial strains.

Perform QSAR analysis to correlate structure with activity .

Q. What computational strategies predict the compound’s biological targets and binding modes?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like PFOR (pyruvate:ferredoxin oxidoreductase) or kinases. The thiadiazole and benzamide moieties often anchor to active sites via hydrogen bonds and π-π stacking .

- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) and identify key residues (e.g., catalytic lysine or aspartate) .

- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors on thiadiazole) to screen for off-target effects .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

Discrepancies often arise from assay conditions or substituent effects:

- Assay standardization : Compare results under identical protocols (e.g., MTT assay incubation time, cell line passage number).

- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Meta-analysis : Pool data from analogues (e.g., 4-phenoxy vs. 4-ethoxy derivatives) to identify trends. For example, ethoxy groups may reduce logP, improving bioavailability but lowering membrane affinity .

Mechanistic and Experimental Design Questions

Q. What mechanistic hypotheses explain the compound’s anticancer activity?

- Enzyme inhibition : The thiadiazole ring chelates metal ions in kinase active sites, while the benzamide moiety disrupts ATP binding. Confirmed via enzymatic assays (e.g., 80% inhibition of EGFR at 10 µM) .

- DNA interaction : Intercalation or groove-binding demonstrated via UV-Vis hypochromicity and ethidium bromide displacement assays .

Validation steps :

Knockdown target genes (e.g., siRNA for PFOR) and assess resistance.

Use fluorescent probes (e.g., SYBR Gold) to visualize DNA binding .

Q. How to design stability studies for this compound under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Thioether linkages are prone to oxidation; adding antioxidants (e.g., ascorbate) improves stability .

- Photodegradation : Expose to UV light (λ = 254 nm) and track by TLC. Aryl thioethers may form sulfoxides; use amber vials for storage .

Methodological Recommendations

- Contradiction analysis : Use multivariate regression to isolate variables (e.g., substituent electronic effects vs. assay type) .

- Scalability : Transition from batch to flow chemistry for thiadiazole synthesis to improve yield (>90%) and reduce byproducts .

- Ethical compliance : Adhere to safety protocols (e.g., PPE, fume hoods) during synthesis, referencing SDS guidelines for analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.